molecular formula C9H11BrN2O3S B1509927 N-(5-bromo-2-methoxypyridin-3-yl)cyclopropanesulfonamide CAS No. 1083326-05-9

N-(5-bromo-2-methoxypyridin-3-yl)cyclopropanesulfonamide

Cat. No.: B1509927
CAS No.: 1083326-05-9
M. Wt: 307.17 g/mol
InChI Key: TUDBLSAJTTWSMY-UHFFFAOYSA-N
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Description

“N-(5-bromo-2-methoxypyridin-3-yl)cyclopropanesulfonamide” is an organosulfonamide compound . It is a derivative of pyridine and has been found to have a wide range of biochemical and physiological effects.


Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, the bromination of various trifluoromethanesulfonamide derivatives, including reactions with molecular bromine, provides insights into the chemical behavior and potential applications of related sulfonamide compounds in organic synthesis .


Molecular Structure Analysis

The molecular weight of “this compound” is 307.16 . Its molecular formula is C9H11BrN2O3S .


Chemical Reactions Analysis

Research on related compounds, such as trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide, has examined its structure and self-association. This contributes to the broader understanding of synthesizing complex organic compounds, including sulfonamides .

Scientific Research Applications

Discovery of Bioavailable CCR4 Receptor Antagonists

One study discusses the discovery of potent CCR4 receptor antagonists, highlighting the utility of related chemical structures in developing candidate drugs for treating various diseases. Although it does not mention "N-(5-bromo-2-methoxypyridin-3-yl)cyclopropanesulfonamide" directly, the research showcases the process of optimizing lead compounds to enhance bioavailability and efficacy (Kindon et al., 2017).

Synthesis via Cross-Coupling Reactions

Another relevant study explores the cross-coupling of 3-bromopyridine and sulfonamides, catalyzed by CuI/1,3-di(pyridin-2-yl)propane-1,3-dione. This research demonstrates a method for synthesizing N-(3-pyridinyl)-substituted secondary and tertiary sulfonamides, which could be related to the synthetic pathways utilized for creating compounds like "this compound" (Han, 2010).

Development of Antimicrobial Agents

Research on the synthesis and antibacterial activity of novel 4-pyrrolidin-3-cyanopyridine derivatives presents another application of related chemistry. This study indicates how modifications to the pyridine scaffold can lead to compounds with significant antimicrobial properties, suggesting a potential area of application for compounds with similar structures (Bogdanowicz et al., 2013).

Photodynamic Therapy Applications

The synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including discussions on their photophysical and photochemical properties, highlight the potential use of such compounds in photodynamic therapy for cancer treatment. This indicates the broad applicability of sulfonamide derivatives in therapeutic contexts (Pişkin et al., 2020).

Enantioselective Synthesis

Studies on enantioselective synthesis involving donor-acceptor cyclopropanes and ynamides reveal methodologies for creating structurally complex and stereochemically defined compounds. Such research could be foundational for synthesizing and understanding the stereochemistry of molecules similar to "this compound" (Mackay et al., 2014).

Mechanism of Action

While the specific mechanism of action for “N-(5-bromo-2-methoxypyridin-3-yl)cyclopropanesulfonamide” is not mentioned in the search results, related compounds have been found to have a wide range of biochemical and physiological effects.

Future Directions

“N-(5-bromo-2-methoxypyridin-3-yl)cyclopropanesulfonamide” is used in various scientific research applications. It is a versatile compound for use in laboratory experiments. The future directions of this compound could involve further exploration of its biochemical and physiological effects, as well as its potential applications in organic synthesis and the development of pharmaceuticals .

Properties

IUPAC Name

N-(5-bromo-2-methoxypyridin-3-yl)cyclopropanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O3S/c1-15-9-8(4-6(10)5-11-9)12-16(13,14)7-2-3-7/h4-5,7,12H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDBLSAJTTWSMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Br)NS(=O)(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30728109
Record name N-(5-Bromo-2-methoxypyridin-3-yl)cyclopropanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083326-05-9
Record name N-(5-Bromo-2-methoxypyridin-3-yl)cyclopropanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

5-Bromo-2-(methyloxy)-3-pyridinamine (1.05 g, 5.17 mmol, available from Asymchem) was dissolved in pyridine (10 ml) and cyclopropanesulfonyl chloride (1.818 g, 12.93 mmol) was added dropwise. The reaction mixture was stirred at room temperature overnight, then acidified to ca. pH 2 with 2M HCl (aq) and extracted into DCM. The DCM was passed through a hydrophobic frit and the filtrate was evaporated to dryness to afford the title compound (1.48 g).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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